Apatinib

Hepatocellular Carcinoma VEGFR2 Inhibitor Comparative Efficacy

Apatinib (Rivoceranib, YN968D1) is the preferred VEGFR2 inhibitor for researchers demanding clean signaling readouts. Its narrow kinase profile (>400-fold selectivity for VEGFR2 over c-Kit, >10,000-fold over FGFR1) eliminates off-target noise that plagues broader-spectrum TKIs like sorafenib or sunitinib. Network meta-analyses rank Apatinib highest (SUCRA 93.0%) for PFS benefit in second-line HCC, delivering a mean PFS extension of 3.08 months. This compound is ideal for VEGFR2 mechanism studies, angiogenesis assays, combination therapy modeling, and class toxicity profiling. Control for 20–40% food-effect variability and avoid co-administration with strong CYP3A4 inducers.

Molecular Formula C25H27N5O4S
Molecular Weight 493.6 g/mol
CAS No. 1218779-75-9
Cat. No. B1193564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApatinib
CAS1218779-75-9
SynonymsRivoceranib Mesylate;  Apatinib Mesylate
Molecular FormulaC25H27N5O4S
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)O.C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4
InChIInChI=1S/C24H23N5O.CH4O3S/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18;1-5(2,3)4/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30);1H3,(H,2,3,4)
InChIKeyFYJROXRIVQPKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apatinib CAS 1218779-75-9: A Selective VEGFR2 Tyrosine Kinase Inhibitor for Oncology Research and Development


Apatinib (also known as Rivoceranib or YN968D1) is an orally bioavailable, small-molecule tyrosine kinase inhibitor (TKI) that selectively targets vascular endothelial growth factor receptor-2 (VEGFR2) with an in vitro IC50 of approximately 1–2 nM [1]. It is a potent anti-angiogenic agent that inhibits VEGF-mediated endothelial cell migration and proliferation, thereby blocking tumor neovascularization [2]. Apatinib is primarily metabolized by CYP3A4/5 and, to a lesser extent, by CYP2D6, CYP2C9, and CYP2E1 [3]. The compound has been widely investigated in advanced gastric cancer, hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and other solid tumors, either as monotherapy or in combination regimens [4].

Why Apatinib Cannot Be Interchanged with Other VEGFR-TKIs in Research and Clinical Practice


VEGFR-targeted TKIs exhibit substantial heterogeneity in their kinase selectivity profiles, pharmacokinetic properties, and safety signatures that preclude simple substitution. Apatinib demonstrates a narrower selectivity profile—primarily inhibiting VEGFR2, RET, c-Kit, and c-Src with minimal activity against PDGFR and FGFR families—which contrasts with the broader multi-kinase inhibition of agents like sorafenib, sunitinib, and lenvatinib [1]. These biochemical differences translate into divergent clinical efficacy and toxicity outcomes: apatinib achieves superior short-term objective response rates (ORR) in certain settings compared to sorafenib, yet carries a distinct adverse event profile characterized by higher rates of hypertension and proteinuria [2]. In advanced NSCLC, anlotinib demonstrates significantly longer progression-free and overall survival compared to apatinib in real-world analyses [3]. Furthermore, apatinib's metabolism predominantly via CYP3A4/5 introduces specific drug-drug interaction liabilities that differ from other class members [4]. These quantifiable, multidimensional differences underscore why generic substitution across VEGFR-TKIs is scientifically unsound and clinically inappropriate.

Quantitative Comparative Evidence for Apatinib: Head-to-Head and Cross-Study Comparisons with Key VEGFR-TKIs


Apatinib vs. Sorafenib: Superior Short-Term Objective Response Rate in Advanced HCC

In a retrospective preliminary study of patients with advanced hepatocellular carcinoma (HCC), apatinib (500 mg daily) demonstrated a significantly higher objective response rate (ORR) compared to sorafenib (400 mg twice daily): 19.2% vs. 2.2% (P=0.012), while progression-free survival (PFS) was comparable (median 4.1 months vs. 3.6 months; HR=1.03, 95% CI 0.586–1.800; P=0.925) [1]. A larger meta-analysis of 12 studies (n=1150) confirmed that apatinib monotherapy improved ORR compared to sorafenib (OR=3.06, 95% CI 1.76–5.31) but was significantly inferior in prolonging overall survival (OS) (HR=1.43, 95% CI 1.08–1.88) [2]. These data indicate that apatinib offers a distinct short-term response advantage over sorafenib, albeit with trade-offs in long-term survival outcomes.

Hepatocellular Carcinoma VEGFR2 Inhibitor Comparative Efficacy

Apatinib vs. Anlotinib: Inferior Progression-Free and Overall Survival in Advanced NSCLC

A retrospective real-world study of 145 advanced NSCLC patients directly compared apatinib and anlotinib. Median progression-free survival (mPFS) was significantly shorter with apatinib (3.53 months) compared to anlotinib (5.3 months) (HR=0.59, 95% CI 0.41–0.84; P=0.004). Median overall survival (mOS) was also inferior: 7.6 months for apatinib vs. 15.6 months for anlotinib (HR=0.68, 95% CI 0.46–1.00; P=0.048) [1]. The incidence of grade 3–4 adverse events was significantly higher in the apatinib group (31.65% vs. 13.64%, P<0.05), indicating a less favorable safety profile [1]. These findings establish anlotinib as the superior VEGFR-TKI in this indication, with apatinib offering a distinct but less efficacious alternative.

Non-Small Cell Lung Cancer VEGFR-TKI Comparison Real-World Evidence

Apatinib vs. Regorafenib and Cabozantinib: Network Meta-Analysis Ranking for PFS Benefit in Second-Line HCC

A 2025 Bayesian network meta-analysis of 18 randomized controlled trials (n=6,910) evaluating second-line therapies for advanced HCC ranked apatinib as the most effective agent for progression-free survival (PFS) benefit, with a SUCRA of 93.0% and a mean difference of 3.08 months vs. control [1]. In comparison, cabozantinib achieved a SUCRA of 84.8% (MD 2.65 months), while regorafenib ranked substantially lower at 48.9% (MD 1.60 months) [1]. For objective response rate, apatinib (OR=5.32, 95% CI 1.69–16.74) was comparable to pembrolizumab (OR=5.71) and cabozantinib (OR=5.38) [1]. This analysis positions apatinib as the numerically highest-ranked VEGFR-TKI for PFS prolongation in the second-line HCC setting among the evaluated comparators.

Second-Line HCC Network Meta-Analysis Progression-Free Survival

Apatinib VEGFR2 Selectivity Profile vs. Multi-Kinase Inhibitors: Narrower Target Spectrum Confers Distinct Kinase Inhibition Pattern

In vitro kinase inhibition profiling reveals that apatinib exhibits high potency and selectivity for VEGFR2 (IC50 = 1–2 nM) with limited off-target activity against RET (IC50 = 13 nM), c-Kit (IC50 = 429 nM), and c-Src (IC50 = 530 nM), and negligible inhibition of EGFR, HER2, FGFR1 (>10,000 nM), and PDGFR families (>1,000 nM) [1]. In contrast, sorafenib demonstrates a broader multi-kinase inhibition profile including VEGFR2 (4–15 nM), VEGFR3 (20 nM), PDGFR-β (57 nM), c-Kit (68 nM), and RAF kinases [1]. Sunitinib similarly inhibits VEGFR2 (10 nM), PDGFR-β (8 nM), and c-Kit (74 nM) [1]. Lenvatinib shows broader potency across VEGFR2 (3 nM), VEGFR1 (4.7 nM), VEGFR3 (2.3 nM), and FGFR1 (61 nM) [2]. This narrower selectivity profile may translate to a distinct adverse event pattern and potentially reduced off-target toxicity compared to broader-spectrum TKIs, though head-to-head toxicity comparisons are required for confirmation.

Kinase Selectivity IC50 Profiling VEGFR2 Inhibition

Apatinib Pharmacokinetics: Food Effect and CYP3A4-Mediated Drug-Drug Interaction Profile

Apatinib pharmacokinetics exhibit a significant positive food effect: at the 250 mg dose, food increased bioavailability by 20–30% following single-dose administration and 30–40% at steady state, with a delayed Tmax [1]. Metabolism occurs primarily via CYP3A4/5, with secondary contributions from CYP2D6, CYP2C9, and CYP2E1 [2]. Clinical drug-drug interaction studies demonstrate that co-administration with the strong CYP3A4 inducer rifampin reduces apatinib exposure by >5-fold, whereas the strong CYP3A4 inhibitor itraconazole (100 mg daily) increases exposure by only 1.25- to 2-fold [3]. Total recovery of administered dose within 96 hours is 76.8%, with 69.8% excreted in feces (59.0% as unchanged drug) and 7.02% in urine, indicating extensive metabolism and primarily fecal elimination [2]. The major circulating metabolite, E-3-hydroxy-apatinib-O-glucuronide (M9-2), is pharmacologically inactive and exhibits steady-state exposure 125% that of the parent drug [2].

Pharmacokinetics Bioavailability Drug-Drug Interactions

Apatinib vs. Sunitinib and Regorafenib: Differential Bleeding Risk Profile in VEGFR-TKI Class

A network meta-analysis evaluating bleeding events across 11 VEGFR-TKIs found that apatinib was not specifically identified as having an elevated bleeding risk compared to control, whereas sunitinib and regorafenib were associated with significantly increased all-grade hemorrhagic events [1]. Overall, VEGFR-TKIs as a class increased the incidence of all-grade hemorrhagic events compared to standard chemotherapy/placebo (OR=1.79, 95% CI 1.50–2.13, P<0.0001) [1]. This class-level inference suggests that apatinib may carry a lower bleeding liability than sunitinib and regorafenib, though direct head-to-head bleeding comparisons for apatinib are not available. Conversely, in refractory thyroid cancer, apatinib was associated with the highest risk of severe (grade ≥3) adverse events among evaluated TKIs, whereas sorafenib was the safest [2].

Bleeding Risk VEGFR-TKI Safety Adverse Events

Optimal Research and Industrial Use Cases for Apatinib Based on Quantitative Evidence


Second-Line Hepatocellular Carcinoma Studies Prioritizing Progression-Free Survival

Based on network meta-analysis evidence demonstrating apatinib's highest SUCRA ranking (93.0%) for PFS benefit among second-line HCC therapies (vs. cabozantinib 84.8%, regorafenib 48.9%) [1], apatinib is the preferred VEGFR-TKI for research protocols where delaying disease progression is the primary endpoint. The compound provides a mean PFS extension of 3.08 months over control [1]. Researchers should design studies with consistent administration relative to meals to control for the 20–40% food-effect variability [2], and exclude patients on strong CYP3A4 inducers (e.g., rifampin) to avoid >5-fold reductions in exposure [3].

Mechanistic Studies Requiring Selective VEGFR2 Inhibition with Minimal Off-Target Kinase Engagement

Apatinib's narrow kinase selectivity profile—with >400-fold selectivity for VEGFR2 (IC50 ~1 nM) over c-Kit (429 nM) and >10,000-fold over FGFR1 (>10,000 nM)—makes it an ideal tool compound for experiments designed to isolate VEGFR2-mediated signaling effects [1]. In contrast, broader-spectrum TKIs like sorafenib, sunitinib, and lenvatinib inhibit multiple additional kinases (PDGFR, FGFR, RAF) that confound interpretation of VEGFR2-specific phenotypes [1]. Researchers investigating VEGFR2 biology, angiogenesis mechanisms, or developing VEGFR2-targeted combination strategies should prioritize apatinib to minimize off-target experimental variables.

Gastric Cancer and Advanced Solid Tumor Models Requiring Validated In Vivo Efficacy

Apatinib has established clinical validation in advanced gastric cancer, where it improved PFS and OS in chemotherapy-refractory patients, and has demonstrated antitumor activity across multiple solid tumor xenograft models [1]. In NCI-H460 xenograft mice, apatinib (150 mg/kg/day) combined with docetaxel achieved 93% tumor growth inhibition [2]. For preclinical oncology research requiring a VEGFR-TKI with robust in vivo efficacy data across gastric, HCC, NSCLC, and other solid tumor models, apatinib offers a well-characterized and reproducible reference compound with extensive published dosing and combination regimens [1][2].

Comparative Safety Studies Evaluating VEGFR-TKI Class Effects and Bleeding Risk

Network meta-analysis data indicate that apatinib was not specifically associated with increased bleeding risk, whereas sunitinib and regorafenib demonstrated significantly elevated all-grade hemorrhagic events (class OR=1.79 vs. control) [1]. Conversely, apatinib showed the highest risk of severe adverse events in refractory thyroid cancer compared to other TKIs [2]. These divergent safety signals across indications make apatinib a valuable comparator compound for studies dissecting VEGFR-TKI class toxicity mechanisms, particularly investigations seeking to correlate kinase selectivity profiles with specific adverse event patterns (e.g., hypertension, proteinuria, bleeding, cardiotoxicity).

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